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Frequently Asked Questions: Upadacitinib Dose

Reduction

Question

Evidence Summary & Key Findings

Which adverse events
most commonly prompt
dose reduction?

Is dose reduction
effective for managing
adverse events?

Does dose reduction
maintain treatment
efficacy?

Are there specific

considerations for elderly

patients?

Acneiform eruptions, hypercholesterolemia/hyperlipidemia,
neutropenia/leukopenia, and herpes zoster infection are most frequently
reported [1] [2].

Yes. Real-world studies show that in patients who reduced dose from 30
mg to 15 mg due to AEs, 77.8% maintained minimal disease activity,
and over half sustained it post-reduction [1].

Evidence supports maintained efficacy. In one trial, 68.5% of patients
who achieved EASI 90 on 30 mg and reduced to 15 mg maintained this
response at 24 weeks [3].

Yes. Elderly patients may be at higher risk for AEs. A study using
extended dosing intervals (e.g., dosing every 2 or 3 days) successfully
maintained disease control with a 29.3% AE incidence [2].
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Adverse Event Profile and Dose Relationship

Meta-analyses of randomized controlled trials (RCTs) provide a quantitative safety profile, highlighting
which AEs have a dose-dependent relationship. This is crucial for understanding which AEs are most likely

to respond to a dose reduction.

Safety Profile of Upadacitinib from Meta-Analysis (9,547 patients) [4]:

Upadacitinib 15 mg vs. Upadacitinib 30 mg vs.

Adverse Event Notes
Placebo Placebo

Herpes Zoster Increased Risk v Increased Risk v

Hepatic Disorder Increased Risk v Increased Risk v Dose-
dependent

Neutropenia Increased Risk v Increased Risk v Dose-
dependent

Acne Increased Risk v Increased Risk v Dose-
dependent

Increased CPK

Increased Risk v

Increased Risk v

Renal No Significant Increase
Dysfunction

No Significant Increase

NMSC No Significant Increase No Significant Increase
MACE No Significant Increase No Significant Increase
VTE No Significant Increase No Significant Increase

Experimental Protocol: Dose Reduction in Clinical
Studies
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For the research and development of upadacitinib, the "Flex Up" trial offers a robust model for studying

dose adjustment.

¢ 1. Study Design: A randomized, blinded, treat-to-target, multicenter Phase 3b/4 study [3].
e 2. Patient Population: Adult patients (aged 18 and older) with moderate-to-severe atopic dermatitis
[3].
¢ 3. Intervention & Dosing Strategy:
o Initial Period (12 weeks): Patients are randomized to receive either upadacitinib 15 mg
(UPA15) or 30 mg (UPA30) once dalily [3].
o Dose Adjustment Phase (at Week 12):
= Dose Escalation: Patients on UPA15 who do not achieve an Eczema Area and Severity
Index 90% improvement (EASI 90) are escalated to UPA30.
= Dose Reduction: Patients on UPA30 who do achieve EASI 90 are reduced to UPA15 [3].
o Maintenance Period (Weeks 12-24): Patients continue on their new or existing doses for 12
additional weeks [3].
e 4. Primary Efficacy Endpoint: The proportion of patients achieving EASI 90 at Week 24 [3].
e 5, Safety Outcomes: Assessment of treatment-emergent adverse events (TEAES) throughout the
study period, including serious AEs and AEs leading to discontinuation [3].

The workflow of this trial design can be visualized as follows:
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Patient Population:
Adults with Moderate-to-Severe
Atopic Dermatitis
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Primary Endpoint:
EASI 90 at Week 24
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Key Efficacy and Safety Findings from Clinical Data
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The "Flex Up" trial and real-world studies provide critical data on the outcomes of dose adjustment

strategies.

Efficacy and Safety Outcomes from Dose Adjustment Studies:

Study & Dose Efficacy Outcome (EASI 90 at Week Key Safety
Design Sequence 24) Findings

| Flex Up Trial [3] (Randomized Controlled) | 15 mg — 30 mg (Escalation) | 48.1% achieved | TEAESs:
54.2% | | M | 30 mg — 15 mg (Reduction) | 68.5% maintained | TEAEs: 48.9% | | M | 15 mg — 15 mg
(Maintenance) | 74.6% maintained | TEAEs: 43.1% | | M | 30 mg — 30 mg (Maintenance) | 29.3% achieved |
TEAEs: 61.5% | | Real-World Study [1] (Observational) | 30 mg — 15 mg (Reduction due to AE) | 57.1%

maintained minimal disease activity | Predominantly managed acne, hyperlipidemia, neutropenia |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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